(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
CAS No.: 1858254-92-8
Cat. No.: VC2738724
Molecular Formula: C14H10FNO4S
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858254-92-8 |
|---|---|
| Molecular Formula | C14H10FNO4S |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | 2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid |
| Standard InChI | InChI=1S/C14H10FNO4S/c15-9-5-6-12-11(7-9)10-3-1-2-4-13(10)21(19,20)16(12)8-14(17)18/h1-7H,8H2,(H,17,18) |
| Standard InChI Key | OTJMFTFQURKRGU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)O |
Introduction
Chemical Properties and Structural Characteristics
(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e] thiazin-6-yl)acetic acid is a complex organic compound belonging to the dibenzo[c,e]thiazine class. It is specifically classified as an organofluorine compound due to the presence of a fluorine atom in its structure. The molecular architecture of this compound includes multiple aromatic rings fused together, forming a heterocyclic system with a distinctive dibenzo[c,e]thiazine core.
Basic Chemical Information
The compound's fundamental chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 1858254-92-8 |
| Molecular Formula | C14H10FNO4S |
| Molecular Weight | 307.3 g/mol |
| Chemical Class | Dibenzo[c,e]thiazine derivatives |
| Functional Groups | Carboxylic acid, Sulfonamide, Fluorine |
The molecule features a unique structure that integrates a carboxylic acid group and a sulfonamide group within its framework. The fluorine atom at the 9-position contributes to its specific chemical behavior and potential biological activities. The dibenzo[c,e]thiazine core structure provides a rigid scaffold that may influence its interaction with biological targets.
Structural Significance of Fluorine Incorporation
The incorporation of fluorine into this compound's structure is particularly significant from a medicinal chemistry perspective. Fluorination endows the molecule with acidic and mildly lipophilic characteristics, which are crucial parameters in drug design . The presence of fluorine can enhance the compound's interaction with target biomolecules through increased binding affinity or improved substrate recognition.
Furthermore, fluorinated compounds typically demonstrate improved metabolic stability against cytochrome P-450 liver enzymes, potentially extending their half-life and efficacy in biological systems . This metabolic advantage makes fluorinated compounds like (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e] thiazin-6-yl)acetic acid particularly interesting for pharmaceutical research and development.
Synthesis and Production Methodologies
The synthesis of (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e] thiazin-6-yl)acetic acid involves complex organic chemistry procedures that typically require multiple reaction steps to achieve the desired molecular structure.
General Synthetic Approach
The synthesis typically begins with the formation of the dibenzo[c,e]thiazine core structure through cyclization reactions using appropriate precursor compounds. This fundamental step establishes the heterocyclic framework that serves as the backbone for subsequent modifications. The "Transition-Metal-Free" conditions for synthesizing dibenzosultams, starting from N-aryl-2-halobenzenesulfonamides, represents one potential synthetic route that could be adapted for this compound .
Current Research Status and Future Directions
Current research on (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e] thiazin-6-yl)acetic acid appears to be primarily at the preclinical investigation stage. The compound is mainly categorized for research use only, with explicit limitations against human or veterinary applications at present.
Ongoing Research Areas
Research on this compound and structurally similar molecules focuses on several key areas:
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Structure-activity relationship studies to determine which structural features contribute to specific biological activities
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In vitro testing against various biological targets to identify potential therapeutic applications
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Synthetic methodology improvements to enhance production efficiency and yield
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Development of analogues with modified structural features to optimize biological activity
These research directions are essential for establishing the full potential of (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e] thiazin-6-yl)acetic acid as a lead compound for therapeutic applications or as a chemical tool for biological investigations.
Future Research Opportunities
Future research on this compound could explore several promising avenues:
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Comprehensive biological screening against a wider range of targets to identify novel activities
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Advanced structural modifications to enhance specificity and potency
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Development of improved synthetic routes that are more environmentally friendly and cost-effective
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Investigation of potential synergistic effects when combined with other bioactive compounds
These research opportunities could significantly expand our understanding of the compound's potential applications and contribute to the development of novel therapeutics based on the dibenzo[c,e]thiazine scaffold.
Market Status and Availability
The current market status of (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e] thiazin-6-yl)acetic acid indicates that it is primarily positioned as a research chemical rather than a commercial pharmaceutical product.
Regulatory Status
As a research compound, (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e] thiazin-6-yl)acetic acid is typically sold with explicit restrictions limiting its use to research applications only, with specific prohibitions against human or veterinary use. This regulatory status reflects its current position in the early stages of investigation, prior to the extensive safety and efficacy testing required for therapeutic applications.
The transition from research compound to potential pharmaceutical ingredient would require substantial additional studies, including toxicology assessments, pharmacokinetic analyses, and eventually clinical trials if preliminary results warrant such progression.
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